3-Methyl-N-(4-nitrophenyl)benzenamine

Description

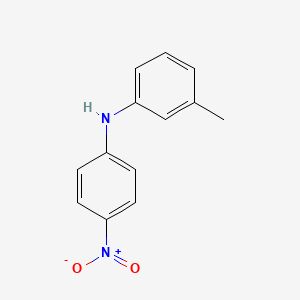

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-10-3-2-4-12(9-10)14-11-5-7-13(8-6-11)15(16)17/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVRWVQOMNVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166727 | |

| Record name | 3-Methyl-N-(4-nitrophenyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15979-82-5 | |

| Record name | 3-Methyl-N-(4-nitrophenyl)benzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015979825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-N-(4-nitrophenyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3-Methyl-N-(4-nitrophenyl)benzenamine and its Analogs

The construction of the C-N bond in diarylamines like 3-Methyl-N-(4-nitrophenyl)benzenamine is a cornerstone of modern organic synthesis. The following sections explore the key strategies employed for this purpose.

Condensation Reactions Involving Substituted Anilines and Aldehydes

A traditional approach to forming the core structure of N-aryl anilines involves the condensation of a primary aniline (B41778) with an aldehyde to form an imine (Schiff base), which is subsequently reduced to the desired secondary amine. In the context of synthesizing 3-Methyl-N-(4-nitrophenyl)benzenamine, this would involve the reaction of m-toluidine (B57737) with 4-nitrobenzaldehyde (B150856).

The initial condensation is typically acid-catalyzed and proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. The resulting imine, N-(4-nitrobenzylidene)-3-methylaniline, can then be reduced to 3-Methyl-N-(4-nitrophenyl)benzenamine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice due to its selectivity for the imine functional group in the presence of other reducible moieties like the nitro group. bu.eduresearchgate.netmasterorganicchemistry.com

For instance, a general procedure for a similar reductive amination involves combining the aldehyde and aniline, followed by the portion-wise addition of a reducing agent like sodium borohydride in a suitable solvent such as ethanol. bu.edu The reaction progress can be monitored by observing the color change of the solution.

A study on the synthesis of a related azomethine involved the condensation of an aminobiphenyl derivative with 4-nitrobenzaldehyde in dimethyl sulfoxide (B87167) (DMSO) at 90°C, affording the product in an 80% yield after 30 minutes. researchgate.netmdpi.com This highlights that the imine formation can be achieved under thermal conditions. Subsequent reduction would then yield the target diarylamine.

Table 1: Representative Data for Condensation-Reduction Reactions

| Amine Reactant | Aldehyde Reactant | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-Toluidine | o-Vanillin | NaBH₄ | 95% EtOH | Room Temp | Not specified | bu.edu |

| 4-Aminobiphenyl derivative | 4-Nitrobenzaldehyde | - (Imine formation) | DMSO | 90 | 80 | researchgate.netmdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Strategies for N-Arylation

Nucleophilic aromatic substitution (SNAr) provides a direct route to N-arylanilines by reacting an amine with an aryl halide that is activated by electron-withdrawing groups, such as a nitro group. For the synthesis of 3-Methyl-N-(4-nitrophenyl)benzenamine, this would involve the reaction of m-toluidine with a 4-halo-nitrobenzene, typically 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene, as the fluorine atom is an excellent leaving group in SNAr reactions.

The reaction proceeds via the addition of the nucleophilic amine to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide leaving group re-aromatizes the ring and yields the final product. These reactions are often carried out in polar aprotic solvents like DMSO, DMF, or NMP and may require elevated temperatures and the presence of a base to facilitate the deprotonation of the amine and neutralize the hydrogen halide formed. The use of a base is crucial for driving the reaction to completion.

Transition Metal-Catalyzed C-N Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, offering milder conditions and broader substrate scope compared to traditional methods.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. arkat-usa.orgwikipedia.orgacs.orgnih.gov This reaction typically involves an aryl halide or triflate, an amine, a base, and a palladium catalyst supported by a phosphine (B1218219) ligand. The choice of ligand is critical for the success of the reaction and can influence reaction rates and yields.

For the synthesis of 3-Methyl-N-(4-nitrophenyl)benzenamine, the reaction would couple m-toluidine with a 4-halonitrobenzene, such as 1-iodo-4-nitrobenzene (B147127) or 1-bromo-4-nitrobenzene. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to afford the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.org

Research has shown that bidentate phosphine ligands like BINAP and DPPF are effective for the coupling of primary amines. wikipedia.org More recent generations of bulky, electron-rich monophosphine ligands, such as XPhos and BrettPhos, have further expanded the scope and efficiency of the Buchwald-Hartwig amination. In a study on the amination of a related substrate, the use of BrettPhos and XPhos ligands with a palladium precatalyst resulted in high yields of the diarylated amine. researchgate.net

Table 2: Representative Data for Palladium-Catalyzed N-Arylation

| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| p-Toluidine | 2-Bromonaphthalene derivative | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 80 (NMR) | researchgate.net |

| p-Toluidine | 2-Bromonaphthalene derivative | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 78 (NMR) | researchgate.net |

| Amide | 1-Chloro-4-nitrobenzene | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | 96 | chemrxiv.orgamazonaws.com |

The Ullmann condensation is a classic copper-mediated reaction for the formation of C-N bonds. rsc.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of ligand-assisted copper-catalyzed systems has allowed for milder reaction conditions.

The synthesis of 3-Methyl-N-(4-nitrophenyl)benzenamine via an Ullmann-type reaction would involve the coupling of m-toluidine with a 4-halonitrobenzene in the presence of a copper catalyst and a suitable ligand. Common catalysts include copper(I) salts like CuI, and ligands often include diamines or amino acids. The reaction is typically carried out in a polar solvent such as DMF, DMSO, or NMP with a base like potassium carbonate or cesium carbonate. The electron-withdrawing nitro group on the aryl halide facilitates this coupling reaction. rsc.org

Modern protocols have demonstrated the N-arylation of various nitrogen-containing heterocycles with aryl halides using a CuO-based catalyst, achieving excellent yields. mdpi.com For instance, the N-arylation of imidazoles with aryl bromides and iodides has been efficiently catalyzed by copper(I) bromide with a pyridin-2-yl β-ketone ligand under mild conditions (60–80 °C). organic-chemistry.org

Table 3: Representative Data for Copper-Mediated N-Arylation

| Amine/N-Heterocycle | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Imidazole | 4-Bromoacetophenone | CuBr / Pyridin-2-yl β-ketone | Cs₂CO₃ | DMSO | 80 | 95 | organic-chemistry.org |

| Imidazole | 4-Iodoanisole | CuBr / Pyridin-2-yl β-ketone | Cs₂CO₃ | DMSO | 80 | 92 | organic-chemistry.org |

| Various N-heterocycles | Various Aryl Halides | CuO/AB | K₂CO₃ | DMF | 120 | up to 98 | mdpi.com |

Reductive Cross-Coupling of Nitroarenes for N-Substituted Arylamine Synthesis

A more recent and atom-economical approach involves the reductive cross-coupling of two different nitroarenes to form unsymmetrical diarylamines. This method avoids the pre-synthesis of anilines from nitroarenes, thereby reducing the number of synthetic steps.

In the context of 3-Methyl-N-(4-nitrophenyl)benzenamine synthesis, this strategy would ideally involve the cross-coupling of 3-nitrotoluene (B166867) and 1,4-dinitrobenzene (B86053) or a related nitroarene. The reaction would require a catalyst system capable of selectively reducing one nitro group to an in-situ generated amine or a related reactive nitrogen species, which then couples with the other nitroarene.

Recent research has explored the use of palladium catalysts with N-heterocyclic carbene (NHC) ligands for the reductive homocoupling of nitroaromatics using triethylsilane as a reducing agent. rsc.orgnih.govresearchgate.net While this study focused on homocoupling, it lays the groundwork for developing selective cross-coupling methodologies. Challenges in this area include controlling the selectivity of the cross-coupling over homocoupling and ensuring compatibility between the reduction and coupling steps. rsc.org A one-pot bimetallic nickel-palladium catalyzed sequential reduction of nitroarenes to amines followed by C-N coupling with haloarenes has also been reported, highlighting the potential of tandem catalytic systems. rsc.org

Ring-Opening Difunctionalization Strategies for Complex Diarylamines

A novel and innovative approach to the synthesis of complex diarylamines involves the ring-opening difunctionalization of cyclic amines. While direct synthesis of 3-Methyl-N-(4-nitrophenyl)benzenamine via this method is not explicitly detailed in the literature, the general strategy provides a potential pathway. This methodology utilizes readily available cyclic amines, which are first diarylated to form a diarylammonium intermediate. This intermediate then undergoes a nucleophilic ring-opening, resulting in a highly functionalized diarylamine.

This strategy offers several advantages, including the ability to introduce two different aryl groups and a variety of functional groups in a single, atom-efficient process. The retained functional groups from the ring-opening can then be used for further derivatization.

Advanced Synthetic Transformations and Derivatization

The presence of two aromatic rings, a nitro group, and a secondary amine moiety makes 3-Methyl-N-(4-nitrophenyl)benzenamine a versatile substrate for a wide range of chemical transformations.

Functionalization at Aromatic Ring Systems

The aromatic rings of 3-Methyl-N-(4-nitrophenyl)benzenamine are susceptible to electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. youtube.com The nitrophenyl ring is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group. youtube.com This allows for the displacement of the nitro group or other leaving groups that could be introduced onto the ring.

Conversely, the methyl-substituted phenyl ring is more susceptible to electrophilic aromatic substitution. The methyl group is an ortho-, para-director, while the amine group is also a strong activating group and ortho-, para-director. The interplay of these two groups will dictate the regioselectivity of electrophilic substitution reactions.

| Reaction Type | Aromatic Ring | Expected Reactivity |

| Nucleophilic Aromatic Substitution | 4-nitrophenyl ring | Activated by the nitro group, facilitating substitution reactions. |

| Electrophilic Aromatic Substitution | 3-methylphenyl ring | Activated by the methyl and amine groups, directing substituents to ortho and para positions. |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. The most common transformation is its reduction to an amine, which can be achieved using a range of reducing agents. wikipedia.orgorganic-chemistry.org This transformation is particularly useful as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule.

The reduction of the nitro group can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species, which can sometimes be isolated under carefully controlled conditions. wikipedia.org

Table of Common Reducing Agents for Nitro Group Reduction

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | Amine |

| Fe, HCl | Acidic reduction | Amine |

| SnCl₂, HCl | Acidic reduction | Amine |

| Na₂S₂O₄ | Neutral reduction | Amine |

Reactions Involving the Amine Moiety

The secondary amine moiety in 3-Methyl-N-(4-nitrophenyl)benzenamine can undergo a variety of reactions, including alkylation, acylation, and sulfonylation. These reactions allow for the introduction of a wide range of substituents, further diversifying the chemical space accessible from this starting material. The nucleophilicity of the amine can be modulated by the electronic nature of the two aryl groups.

Rearrangement Reactions (e.g., Aza-Claisen, Cornforth)

While no specific examples of 3-Methyl-N-(4-nitrophenyl)benzenamine undergoing Aza-Claisen or Cornforth rearrangements are reported, the general principles of these reactions can be considered.

The Aza-Claisen rearrangement is a ontosight.aiontosight.ai-sigmatropic rearrangement of an allyl amine. tcichemicals.com For this to occur with 3-Methyl-N-(4-nitrophenyl)benzenamine, it would first need to be allylated at the nitrogen atom. Subsequent heating or treatment with a Lewis acid could then potentially induce the rearrangement.

The Cornforth rearrangement is a thermal rearrangement of a 4-acyloxazole. wikipedia.org This reaction is not directly applicable to 3-Methyl-N-(4-nitrophenyl)benzenamine itself but could be relevant to heterocyclic derivatives that might be synthesized from it.

Reaction Mechanism Elucidation

The formation of 3-Methyl-N-(4-nitrophenyl)benzenamine via traditional methods like the Ullmann condensation or Buchwald-Hartwig amination proceeds through well-studied catalytic cycles.

In the Ullmann condensation , the mechanism is believed to involve the formation of an organocopper intermediate. wikipedia.orgwikipedia.org The reaction between an aryl halide and an amine is catalyzed by a copper(I) species. The proposed mechanism involves oxidative addition of the aryl halide to the copper(I) catalyst, followed by coordination of the amine and subsequent reductive elimination to form the diarylamine and regenerate the catalyst. wikipedia.org

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. wikipedia.org The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired diarylamine and regenerates the Pd(0) catalyst. wikipedia.org

For nucleophilic aromatic substitution (SNAr) reactions, which are highly relevant for the functionalization of the 4-nitrophenyl ring, the mechanism proceeds through a Meisenheimer complex. youtube.comlibretexts.org The nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate. The leaving group is then expelled to restore the aromaticity of the ring. The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing the Meisenheimer intermediate and facilitating the reaction. youtube.com

Mechanistic Studies of Nucleophilic Aromatic Substitution in Diarylamine Formation

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for forming diarylamines, especially when one of the aromatic rings is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO2). chemistrysteps.comwikipedia.orglibretexts.org This reaction is fundamentally different from SN1 and SN2 reactions, as it occurs at an sp2-hybridized carbon of the aromatic ring. chemistrysteps.comwikipedia.org The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.orgnih.gov

The process begins with the nucleophilic attack of an amine (in this case, 3-methylbenzenamine) on the carbon atom of the other aromatic ring that bears a suitable leaving group (e.g., a halide) and is activated by an electron-withdrawing group (e.g., 4-nitrochlorobenzene). youtube.comyoutube.com The electron-withdrawing group, positioned ortho or para to the leaving group, is crucial as it delocalizes and stabilizes the negative charge of the intermediate that is formed. chemistrysteps.comwikipedia.orgnih.gov

This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic σ-complex known as a Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com The negative charge in this intermediate is delocalized over the aromatic ring and, most importantly, onto the electron-withdrawing substituent (the nitro group). libretexts.orgyoutube.com In the second, typically rapid, step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final diarylamine product. chemistrysteps.comyoutube.com While the two-step mechanism involving a Meisenheimer intermediate is widely accepted, recent computational and kinetic isotope effect studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur simultaneously, bypassing a discrete intermediate. nih.govnih.govresearchgate.net

Role of Catalysts and Reaction Conditions on Mechanistic Pathways

While the SNAr reaction can proceed without a catalyst under the right conditions (activated substrate, strong nucleophile), many modern methods for diarylamine synthesis rely on catalysis to improve efficiency, scope, and reaction conditions. bohrium.comsemanticscholar.org Transition metals like palladium, copper, and nickel are widely employed to facilitate C-N bond formation.

Transition Metal Catalysis:

Palladium-catalyzed Buchwald-Hartwig amination: This is a powerful and versatile method for forming C-N bonds. acs.org The catalytic cycle generally involves oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the diarylamine and regenerate the catalyst. rsc.org

Copper-catalyzed Ullmann and Chan-Evans-Lam couplings: The Ullmann reaction is a classic method for diarylamine synthesis that uses copper catalysts, often at high temperatures. acs.org The related Chan-Evans-Lam coupling utilizes copper catalysts with aryl boronic acids. semanticscholar.orgacs.org These reactions also proceed through a cycle involving oxidative addition, ligand exchange, and reductive elimination steps.

Gold-Palladium bimetallic nanoparticles: Novel catalysts, such as supported gold-palladium (Au-Pd) alloy nanoparticles, have been developed for the synthesis of diarylamines through acceptorless dehydrogenative aromatization, offering an environmentally benign route that produces molecular hydrogen and ammonia (B1221849) as byproducts. nih.gov

Other Catalytic Systems: Recent research has also explored transition-metal-free approaches. One such method involves the use of the nitrosonium ion (NO+) to initiate C-N bond formation. bohrium.comacs.orgncu.edu.tw In this process, the nitrosonium ion catalyzes the reaction between a nitrosoarene intermediate and an electron-rich arene. bohrium.comsemanticscholar.orgacs.org The reaction conditions, including the choice of solvent and the presence of additives like trifluoroacetic acid, play a significant role in the reaction's success and mechanistic pathway. bohrium.comacs.org For instance, dichloromethane (B109758) as a solvent was found to enhance the formation of an aminium N-oxide intermediate, which is then reduced to the diarylamine. bohrium.com

| Catalytic System | Key Features | Typical Reactants | General Mechanism Steps |

|---|---|---|---|

| Palladium (Buchwald-Hartwig) | High efficiency, broad scope, mild conditions. acs.org | Aryl Halides/Triflates + Amines | Oxidative Addition, Ligand Exchange, Reductive Elimination. |

| Copper (Ullmann/Chan-Lam) | Economical, effective for specific substrates. acs.org | Aryl Halides/Boronic Acids + Amines | Oxidative Addition, Ligand Exchange, Reductive Elimination. |

| Gold-Palladium Nanoparticles | Heterogeneous, reusable, oxidant-free. nih.gov | Cyclohexylamines, Anilines, Cyclohexanones | Dehydrogenation, Condensation, Aromatization. nih.gov |

| Nitrosonium Ion (NO+) | Transition-metal-free C-H activation. bohrium.comacs.org | Electron-Rich Arenes + NaNO2/TFA | Formation of Nitrosoarene Intermediate, NO+ Catalyzed C-N Coupling. bohrium.comsemanticscholar.org |

Intermediates and Transition States in Syntheses

The intermediates and transition states in diarylamine synthesis are highly dependent on the specific reaction mechanism.

In the SNAr mechanism , the key intermediate is the Meisenheimer complex . wikipedia.orglibretexts.org This is a negatively charged, non-aromatic σ-adduct formed when the nucleophile attacks the aromatic ring. libretexts.orgfrontiersin.org The stability of the Meisenheimer complex is a critical factor in the reaction's feasibility. researchgate.net It is stabilized by the delocalization of its negative charge through resonance, particularly onto ortho and para electron-withdrawing groups like the nitro group. wikipedia.orglibretexts.orgyoutube.com For many years, these complexes were considered definitive intermediates in all SNAr reactions. nih.govresearchgate.net However, some research now suggests that in certain cases, particularly with less-stabilizing groups or better leaving groups, the Meisenheimer complex may represent a transition state rather than a stable intermediate, indicating a concerted reaction pathway. nih.govresearchgate.netrsc.org

In transition-metal-catalyzed reactions , the catalytic cycle involves several organometallic intermediates. rsc.org These include:

An oxidative addition complex , where the metal center inserts into the aryl-halide bond.

A metal-amido complex , formed after the amine coordinates to the metal and is deprotonated.

The final reductive elimination step proceeds through a transition state where the new C-N bond is formed as the product is released from the metal center.

In the nitrosonium-initiated synthesis , a nitrosoarene has been identified as a crucial reaction intermediate. bohrium.comsemanticscholar.orgacs.org This intermediate is formed first and then activated by the NO+ catalyst to facilitate the second C-N bond formation with another arene molecule. bohrium.comacs.org An aminium N-oxide has also been proposed as an intermediate in this pathway, which is subsequently reduced to the final diarylamine product. bohrium.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the molecular vibrations of 3-Methyl-N-(4-nitrophenyl)benzenamine, offering detailed insights into its functional groups and conformational properties.

The FT-IR and FT-Raman spectra of 3-Methyl-N-(4-nitrophenyl)benzenamine are characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. The nitro (NO₂) group, the secondary amine (N-H) linker, and the carbon-nitrogen (C-N) bonds produce distinct and identifiable signals.

The NO₂ group gives rise to two prominent stretching vibrations: an asymmetric stretch typically found at higher wavenumbers and a symmetric stretch at lower wavenumbers. For aromatic nitro compounds, the asymmetric NO₂ stretching vibration is commonly observed in the 1520-1530 cm⁻¹ region, while the symmetric stretching band appears around 1343-1355 cm⁻¹. researchgate.netresearchgate.net The N-H stretching vibration of the secondary amine is expected to produce a band in the range of 3200-3500 cm⁻¹. researchgate.netresearchgate.net The precise position of this band can be influenced by hydrogen bonding.

The stretching vibrations for the C-N bonds are generally found in the 1168-1304 cm⁻¹ range. researchgate.net These assignments are critical for confirming the presence and chemical environment of the key functional groups within the molecular structure.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretching | 1520 - 1530 |

| NO₂ | Symmetric Stretching | 1343 - 1355 |

| N-H | Stretching | 3200 - 3500 |

| C-N | Stretching | 1168 - 1304 |

The molecule of 3-Methyl-N-(4-nitrophenyl)benzenamine possesses conformational flexibility, primarily due to the potential for rotation around the C-N single bonds linking the two aromatic rings. This rotation can give rise to different stable conformers. Vibrational spectroscopy, often in conjunction with computational methods like Density Functional Theory (DFT), can be used to analyze these conformations. researchgate.netiu.edu.sa

By calculating the theoretical vibrational frequencies for different possible conformers and comparing them with the experimental FT-IR and FT-Raman spectra, the most stable conformation in the ground state can be identified. iu.edu.sairdg.org Variations in the positions and intensities of certain vibrational modes, particularly those involving the amine linker and the adjacent C-H bonds, can be correlated with specific dihedral angles between the phenyl rings.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy provides definitive information about the molecular structure of 3-Methyl-N-(4-nitrophenyl)benzenamine by probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 3-Methyl-N-(4-nitrophenyl)benzenamine is expected to show distinct signals for the protons of the two aromatic rings, the amine N-H proton, and the methyl group. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will cause protons on its ring (especially those ortho to it) to shift downfield to a higher ppm value. Conversely, the electron-donating effects of the methyl and amine groups will cause upfield shifts for protons on the other ring.

The N-H proton typically appears as a broad singlet, and its chemical shift can be dependent on solvent and concentration. scispace.com The methyl (CH₃) protons will appear as a singlet in the typical alkyl region. The aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (H on nitrophenyl ring) | ~7.0 - 8.2 | Multiplet (m) |

| Aromatic (H on methylphenyl ring) | ~6.5 - 7.3 | Multiplet (m) |

| Amine (N-H) | Variable, broad | Singlet (s, broad) |

| Methyl (CH₃) | ~2.3 - 2.5 | Singlet (s) |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Due to molecular asymmetry, each carbon atom is expected to be chemically unique, resulting in a total of 13 distinct signals (7 for the methylphenyl ring and 6 for the nitrophenyl ring).

The chemical shifts are highly dependent on the electronic environment. Carbons attached to the electron-withdrawing nitro group (C-NO₂) and the nitrogen atom (C-N) will be shifted significantly downfield. The carbon of the methyl group will appear at the highest field (lowest ppm value). The chemical shifts of the aromatic carbons provide clear evidence for the substitution pattern on each ring.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-NO₂ (Quaternary) | ~140 - 150 |

| C-N (Quaternary, both rings) | ~135 - 148 |

| C-CH₃ (Quaternary) | ~138 - 142 |

| Aromatic CH (Nitrophenyl ring) | ~115 - 130 |

| Aromatic CH (Methylphenyl ring) | ~110 - 130 |

| Methyl (CH₃) | ~20 - 25 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The extended conjugated π-system, which includes both aromatic rings, the amine bridge, and the nitro group, acts as a chromophore, allowing the molecule to absorb light in the ultraviolet and visible regions.

The spectrum is expected to be dominated by intense π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org Given the structure, which is similar to p-nitroaniline, a significant charge-transfer (CT) band is anticipated. researchgate.net This transition involves the movement of electron density from the electron-rich methylphenylamine portion (the donor) to the electron-deficient nitrophenyl portion (the acceptor).

Additionally, a lower intensity n→π* transition may be observed. This involves the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. youtube.com The position and intensity of the absorption maxima (λmax) can be influenced by solvent polarity. biointerfaceresearch.com

| Electronic Transition | Orbitals Involved | Expected Intensity | Description |

|---|---|---|---|

| π → π | π bonding to π antibonding | High | Associated with the conjugated aromatic system. |

| Charge-Transfer (CT) | HOMO to LUMO | High | Electron density shifts from donor to acceptor part of the molecule. researchgate.net |

| n → π | Non-bonding to π antibonding | Low | Involves lone pair electrons on N or O atoms. youtube.com |

Based on a comprehensive search of available scientific literature, it has been determined that specific experimental data for the advanced spectroscopic and crystallographic characterization of the compound 3-Methyl-N-(4-nitrophenyl)benzenamine is not publicly available.

Detailed research findings on High-Resolution Mass Spectrometry (HRMS), Time-of-Flight Mass Spectrometry (MS-TOF), including specific fragmentation patterns, could not be located for this exact molecule.

Similarly, searches for single-crystal X-ray diffraction studies yielded no results. Consequently, critical data regarding its solid-state structure, including precise bond lengths, bond angles, torsional strain, intermolecular interactions, and crystal packing arrangement, are not present in the referenced scientific databases.

Without this primary experimental data, it is not possible to generate the thorough, informative, and scientifically accurate content required for the requested article sections. Information on structurally related but distinct molecules cannot be substituted, as such data would not be scientifically valid for 3-Methyl-N-(4-nitrophenyl)benzenamine.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has become a standard tool for the computational study of organic molecules due to its balance of accuracy and computational cost. It is extensively used to predict the properties of molecules like 3-Methyl-N-(4-nitrophenyl)benzenamine.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the molecular geometry of 3-Methyl-N-(4-nitrophenyl)benzenamine can be optimized to its lowest energy state. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. The optimized structure is crucial as it forms the basis for all subsequent property calculations. For a molecule with two phenyl rings connected by a nitrogen bridge, the dihedral angle between the rings is a particularly important parameter that influences the extent of electronic communication between them.

Table 1: Predicted Structural Parameters of 3-Methyl-N-(4-nitrophenyl)benzenamine from DFT Calculations (Note: The following data is illustrative, based on typical values for similar compounds, as specific experimental or computational data for this exact molecule is not readily available in the public domain.)

| Parameter | Predicted Value |

| C-N (amine bridge) Bond Length | 1.40 Å |

| N-H Bond Length | 1.01 Å |

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |

| C-N (nitro group) Bond Length | 1.48 Å |

| N-O (nitro group) Bond Length | 1.22 Å |

| Phenyl Ring Dihedral Angle | 35 - 45° |

DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These predicted frequencies can be directly compared to experimental data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental values. The analysis of vibrational modes provides a detailed understanding of the molecule's dynamics and can be used to confirm its structure.

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies for Key Functional Groups (Note: The following data is illustrative, based on typical values for similar compounds.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3400 |

| C-H Aromatic Stretch | 3100 - 3000 | 3080 - 3010 |

| C=C Aromatic Stretch | 1600 - 1450 | 1590 - 1470 |

| NO₂ Asymmetric Stretch | 1530 | 1520 |

| NO₂ Symmetric Stretch | 1350 | 1340 |

| C-N Stretch | 1300 | 1280 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. qnl.qa By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths. ulakbim.gov.tr For 3-Methyl-N-(4-nitrophenyl)benzenamine, the electronic spectrum is expected to be characterized by intense π → π* transitions within the aromatic rings and potentially a lower energy intramolecular charge transfer (ICT) band. This ICT would involve the transfer of electron density from the electron-rich 3-methylbenzenamine moiety to the electron-deficient 4-nitrophenyl group. Comparing the simulated spectrum with the experimentally measured one helps in assigning the observed absorption bands to specific electronic transitions.

Table 3: Predicted Electronic Transitions from TD-DFT Calculations (Note: The following data is illustrative, based on typical values for similar compounds.)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π* | 280 | 0.55 |

| Intramolecular Charge Transfer (ICT) | 350 | 0.30 |

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. Computational methods provide valuable tools for this analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions and electronic transitions. youtube.com For 3-Methyl-N-(4-nitrophenyl)benzenamine, the HOMO is expected to be localized primarily on the electron-donating 3-methylbenzenamine part of the molecule, while the LUMO is anticipated to be centered on the electron-withdrawing 4-nitrophenyl moiety. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive molecule that is more easily excitable. The spatial distribution of these orbitals provides a clear picture of the intramolecular charge transfer character of the molecule. nih.gov

Table 4: Frontier Molecular Orbital Properties (Note: The following data is illustrative, based on typical values for similar compounds.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -2.2 |

| HOMO-LUMO Gap | 3.6 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and electron delocalization within a molecule. nih.gov It provides a detailed picture of the hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of an occupied bonding or lone pair orbital with an adjacent empty antibonding orbital. In 3-Methyl-N-(4-nitrophenyl)benzenamine, NBO analysis can quantify the extent of electron delocalization from the lone pair of the bridging nitrogen atom and the π-system of the methyl-substituted phenyl ring to the π*-system of the nitro-substituted phenyl ring. These interactions are crucial in understanding the intramolecular charge transfer that governs the molecule's electronic properties. The stabilization energies calculated through NBO analysis provide a quantitative measure of these delocalization effects.

Table 5: Significant Hyperconjugative Interactions from NBO Analysis (Note: The following data is illustrative, based on typical values for similar compounds.)

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP(1) N | π* (C-C) of nitrophenyl ring | 15 - 25 |

| π (C=C) of methylphenyl ring | π* (C=C) of nitrophenyl ring | 5 - 10 |

Molecular Electrostatic Potential (MEP) Maps for Reactive Sites Identification

The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for visualizing the electron density distribution of a molecule and predicting its reactivity. researchgate.net It allows for the identification of sites susceptible to electrophilic and nucleophilic attacks, as well as regions prone to hydrogen-bonding interactions. researchgate.net The MEP is mapped onto the molecule's surface using a color spectrum, where different colors indicate varying electrostatic potentials. wolfram.com

Typically, the color-coding follows this convention:

Red : Indicates regions of high electron density and negative electrostatic potential. These are the most favorable sites for electrophilic attack.

Blue : Represents areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.net

Green : Denotes regions with a neutral or near-zero electrostatic potential. wolfram.com

For 3-Methyl-N-(4-nitrophenyl)benzenamine, the MEP map would highlight specific reactive zones. The oxygen atoms of the nitro (NO₂) group are expected to be the most electron-rich areas, depicted in red. These sites are prone to attack by electrophiles. Conversely, the hydrogen atom of the amine (-NH-) group and the regions around it would likely show a blue color, indicating electron-deficient areas that are attractive to nucleophiles. researchgate.netuni-muenchen.de The aromatic rings would display a mix of green and yellow, with the nitro-substituted ring being more electron-poor compared to the methyl-substituted ring.

Interactive Table: MEP Color Interpretation

| Color | Electrostatic Potential | Electron Density | Predicted Reactivity |

| Red | Negative | High | Site for Electrophilic Attack |

| Blue | Positive | Low | Site for Nucleophilic Attack |

| Green | Neutral | Intermediate | Low Reactivity |

| Yellow | Slightly Negative | Moderate-High | Potential for Electrophilic Interaction |

| Orange | Negative | High | Strong Site for Electrophilic Attack |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics, data storage, and telecommunications. nih.gov Organic molecules featuring electron-donating groups (like the methyl-substituted amine) and electron-accepting groups (like the nitro group) connected by a π-conjugated system often exhibit significant NLO properties. This "push-pull" electronic structure facilitates intramolecular charge transfer (ICT), which is a key factor for a high NLO response. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the NLO properties of molecules like 3-Methyl-N-(4-nitrophenyl)benzenamine. The key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.govresearchgate.net A large value for the first hyperpolarizability (β) is indicative of a strong second-order NLO response.

For 3-Methyl-N-(4-nitrophenyl)benzenamine, the presence of the electron-donating methylphenylamine moiety and the electron-withdrawing nitrophenyl group is expected to result in a significant dipole moment and hyperpolarizability. The nitro group, being a strong electron-withdrawing group, enhances the molecule's ability to polarize under an external electric field, which can lead to a higher NLO response. nih.gov

Interactive Table: Calculated NLO Parameters

| Parameter | Symbol | Description | Significance |

| Dipole Moment | μ | A measure of the molecule's overall polarity. | Influences intermolecular interactions and solubility. |

| Linear Polarizability | α | The ability of the electron cloud to be distorted by an external electric field. | Determines the linear optical response. |

| First Hyperpolarizability | β | The measure of the second-order NLO response. | High values are desirable for NLO materials. |

| Second Hyperpolarizability | γ | The measure of the third-order NLO response. | Important for applications like optical switching. |

Computational Mechanistic Studies of Reactions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For 3-Methyl-N-(4-nitrophenyl)benzenamine, a key reaction of interest is the reduction of the nitro group to an amino group, a fundamental transformation in organic synthesis. nih.govcardiff.ac.uk

DFT calculations can be used to map the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. mdpi.com For instance, in the catalytic reduction of a nitro compound, computational studies can model the interaction of the substrate with the catalyst and the reductant. nih.gov These studies can reveal the step-by-step process, such as the initial formation of a nitroso intermediate, followed by further reduction to a hydroxylamine (B1172632), and finally to the amine. cardiff.ac.uk

By calculating the Gibbs free energy at each stage of the reaction, a complete energy profile can be constructed. This profile helps in determining the rate-limiting step of the reaction and provides insights into how the catalyst influences the reaction kinetics. mdpi.com Such mechanistic studies are vital for optimizing reaction conditions and designing more efficient catalytic systems. nih.gov

Interactive Table: Data from Computational Mechanistic Studies

| Computational Output | Information Provided | Application |

| Optimized Geometries | 3D structures of reactants, intermediates, transition states, and products. | Visualizing the molecular changes during the reaction. |

| Reaction Energy Profile | Gibbs free energy changes along the reaction coordinate. | Identifying thermodynamic feasibility and intermediates. |

| Activation Energy (ΔG‡) | The energy barrier for the rate-determining step. | Predicting reaction rates and catalyst efficiency. cardiff.ac.uk |

| Transition State Analysis | Vibrational frequency calculations to confirm the transition structure. | Validating the calculated reaction pathway. |

Advanced Research Applications in Chemical Science

Applications in Organic Synthesis as Key Intermediates

As a key intermediate, 3-Methyl-N-(4-nitrophenyl)benzenamine provides a foundational scaffold for the synthesis of more complex molecules. Its reactivity, centered around the amine linkage and the two distinct aromatic rings, allows for a wide range of chemical transformations.

The structure of 3-Methyl-N-(4-nitrophenyl)benzenamine is inherently related to many synthetic colorants. Diarylamine derivatives containing nitro groups are established precursors in the dye industry. epa.gov The compound's chromophoric system, arising from the conjugated electrons across the two aromatic rings and the nitrogen bridge, is a basis for color.

This intermediate can be chemically modified to produce a variety of dye classes. A common synthetic route involves the reduction of the nitro group (-NO2) to a primary amine (-NH2). ontosight.ai This new amino group can then undergo diazotization and coupling reactions to form vibrant azo dyes. Furthermore, unsulfonated nitrodiaarylamines are specifically utilized in the creation of yellow and orange disperse dyes, which are important for coloring synthetic fibers. epa.gov The molecule serves as a versatile platform for creating a broad spectrum of colors through targeted chemical modifications.

Table 1: Dye Classes Derivable from Diarylamine Precursors

| Dye Class | Key Synthetic Transformation | Typical Application |

|---|---|---|

| Azo Dyes | Reduction of nitro group to amine, followed by diazotization and coupling. | Textiles, plastics, and inks. |

| Disperse Dyes | Direct use or modification of the nitrodiaarylamine structure. | Coloring synthetic fibers like polyester (B1180765) and nylon. epa.gov |

| Sulfur Dyes | Heating with sulfur or sodium polysulfide. | Dyeing cotton and other cellulosic fibers. |

The compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. nih.govmdpi.com The diarylamine framework allows for intramolecular cyclization reactions to build complex fused-ring systems.

For instance, derivatives of this compound can undergo palladium-catalyzed C-H activation or other cyclization strategies to form phenanthridinones or quinolinones. Research has demonstrated that nitrophenyl groups can be effectively incorporated into complex heterocyclic systems like tetrahydroisoquinolines through cyclocondensation reactions. nih.gov These reactions leverage the existing atoms of the diarylamine to construct new rings, offering an efficient pathway to valuable chemical entities. The synthesis of these heterocycles is a significant area of research due to their widespread biological and chemical activities. researchgate.net

Table 2: Representative Nitrogen-Containing Heterocyclic Systems

| Heterocycle Class | General Synthetic Approach | Significance |

|---|---|---|

| Phenanthridinones | Intramolecular C-H amidation or related cyclizations. | Core structure in alkaloids and pharmacologically active molecules. |

| Quinolinones | Cyclization involving one of the aromatic rings and the amine bridge. | Building blocks for drugs and functional materials. researchgate.net |

| Tetrahydroisoquinolines | Cyclocondensation reactions using nitrophenyl-bearing precursors. nih.gov | Structural fragments in numerous natural products and enzyme inhibitors. nih.gov |

Beyond heterocycles, 3-Methyl-N-(4-nitrophenyl)benzenamine is used to build larger, non-cyclic molecular architectures. It can act as a central building block in Friedel-Crafts type reactions, where the electron-rich methyl-substituted ring can react with electrophiles. For example, aniline-based compounds are used in reactions with aldehydes to synthesize triarylmethanes. rsc.org These triarylmethane structures are themselves important as dyes, pH indicators, and fluorescent probes. rsc.org The ability to functionalize both aromatic rings allows for the systematic construction of complex, three-dimensional molecules with tailored properties.

Contributions to Materials Science and Optoelectronics

The electronic asymmetry of 3-Methyl-N-(4-nitrophenyl)benzenamine is the key to its applications in materials science. The linkage of an electron-donating group (m-toluidine) with a potent electron-withdrawing group (p-nitrophenyl) via a π-conjugated system creates a "push-pull" molecule. researchgate.net

Push-pull molecules like 3-Methyl-N-(4-nitrophenyl)benzenamine are known for their intramolecular charge transfer (ICT) properties. researchgate.netrsc.org Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the electron-donating part of the molecule to one located on the electron-accepting part. This photoinduced charge separation gives rise to a large change in dipole moment between the ground and excited states.

This ICT characteristic is fundamental to the field of nonlinear optics (NLO). rsc.org Materials with strong NLO properties are essential for applications in telecommunications, optical computing, and frequency conversion of laser light. The specific arrangement of donor and acceptor groups in this molecule makes it a candidate for the development of new organic NLO materials. ontosight.ai

Table 3: Electronic Properties and Applications in Charge-Transfer Materials

| Property | Description | Resulting Application |

|---|---|---|

| Push-Pull System | An electron-donating group (donor) is linked to an electron-withdrawing group (acceptor) via a conjugated bridge. researchgate.net | Facilitates intramolecular charge transfer (ICT). |

| Intramolecular Charge Transfer (ICT) | Photoinduced transfer of electron density from the donor to the acceptor part of the molecule. rsc.org | Leads to large changes in dipole moment, crucial for NLO effects. |

| Nonlinear Optical (NLO) Activity | The material's optical properties (e.g., refractive index) change in response to high-intensity light. rsc.org | Development of materials for optical switching and data storage. |

The properties of 3-Methyl-N-(4-nitrophenyl)benzenamine can be imparted to larger macromolecular systems by integrating it into polymers. It can be incorporated either as a pendant group attached to the polymer backbone or as a monomer unit within the main chain.

When used as a chromophoric pendant group, it can provide color and specific electronic properties to otherwise inert polymer films and coatings. If used as a monomer in polymerization reactions, it can lead to the formation of functional polymers, such as conducting polymers or photorefractive materials. ontosight.ai The unique electronic characteristics of the diarylamine unit, when arranged in an ordered fashion within a polymer matrix, can lead to materials with novel conductive or optical properties for advanced electronic devices. ontosight.ai

Use in Solar Cells and Other Electronic Devices

While direct studies on the application of 3-Methyl-N-(4-nitrophenyl)benzenamine in solar cells and electronic devices are not prominent in published literature, the electronic properties of similar molecules suggest it as a candidate for materials science research. ontosight.ai The isomeric compound, 4-Methyl-N-(4-nitrophenyl)benzenamine, has been noted for its potential in the development of advanced materials like conducting polymers and organic semiconductors. ontosight.ai This potential is rooted in the unique electronic characteristics of the molecular structure. ontosight.ai

The fundamental structure of a diarylamine with a nitro group creates a donor-acceptor (D-A) system. The methyl-substituted benzene (B151609) ring acts as an electron donor, while the nitro-substituted ring serves as an electron acceptor. This intramolecular charge transfer character is a critical feature for materials used in organic electronics. The presence of the nitro group, a strong electron-withdrawing group, can facilitate electron transfer reactions, a key process in the functioning of organic photovoltaic (OPV) devices. ontosight.airesearchgate.net Research on other nitro-containing compounds in organic solar cells has shown that the inclusion of nitro groups significantly impacts the frontier orbitals (HOMO/LUMO levels) and, consequently, the photovoltaic yield. researchgate.net

Based on these principles, 3-Methyl-N-(4-nitrophenyl)benzenamine could theoretically be investigated as:

A hole-transporting material in organic light-emitting diodes (OLEDs) or perovskite solar cells, a role common for diarylamines.

A component in the synthesis of conjugated polymers for organic semiconductors. ontosight.ai

A dopant or additive in organic electronic devices to tune energy levels and improve device performance.

The table below outlines the potential electronic roles based on the characteristics of analogous compounds.

| Property | Relevance to Electronic Devices | Source |

| Donor-Acceptor Structure | Facilitates intramolecular charge transfer, essential for organic photovoltaic and light-emitting applications. | ontosight.ai |

| Electron-Withdrawing Nitro Group | Can enhance electron transfer reactions and influences frontier orbital energies. researchgate.net | ontosight.airesearchgate.net |

| Diarylamine Core | Common structural motif in hole-transporting materials. |

Role in Catalysis and Coordination Chemistry

The role of 3-Methyl-N-(4-nitrophenyl)benzenamine in catalysis is primarily as a product of catalytic reactions rather than as a catalyst or ligand itself. However, its structural features suggest potential applications in coordination chemistry.

The nitrogen atom of the amine bridge and the oxygen atoms of the nitro group in 3-Methyl-N-(4-nitrophenyl)benzenamine offer potential coordination sites for metal ions. Nitroaniline derivatives are generally recognized for their ability to form metal complexes. ontosight.ai The design of ligands is crucial for the development of novel catalysts, and N-heterocyclic carbenes (NHCs), often synthesized from aniline (B41778) precursors, are highly valued in homogeneous catalysis. rutgers.edu

While this specific diarylamine is not a conventional choice for a primary ligand, it could be functionalized to create more complex, multidentate ligands. The electronic asymmetry of the molecule could be exploited to influence the electronic environment of a coordinated metal center, thereby tuning its catalytic activity. For instance, the synthesis of novel sterically bulky and electronically diverse ligands from simple anilines has been shown to produce catalysts capable of activating strong chemical bonds in reactions like C-H activation and cross-coupling. rutgers.edu

The most relevant context for 3-Methyl-N-(4-nitrophenyl)benzenamine in catalytic reactions is its synthesis via C-N cross-coupling. The formation of diarylamines is a cornerstone of modern organic synthesis, with extensive applications in pharmaceuticals, materials science, and agrochemicals. nih.govnih.gov Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the most prominent methods for creating the C-N bond central to diarylamines. nih.gov

Recent advancements have focused on developing catalytic systems that can directly couple nitroarenes with other aromatic compounds, bypassing the need to first reduce the nitro group to an amine. researchgate.netacs.org These methods are advantageous as they use readily available and often less expensive nitroaromatics as starting materials. researchgate.net For example, a one-pot palladium-catalyzed method for forming diarylamines from nitroarenes and cyclohexanones has been developed, which proceeds through a cascade of nitro reduction, dehydrogenation, and imine formation/reduction without an external oxidant or reductant. acs.org Another approach involves the reductive homocoupling of nitroaromatics using a Pd/NHC catalyst. researchgate.net

The table below summarizes key catalytic C-N coupling reactions relevant to the synthesis of diarylamines like 3-Methyl-N-(4-nitrophenyl)benzenamine.

| Catalytic Reaction | Description | Relevance | Source |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of aryl halides with amines. A primary method for synthesizing diarylamines. | nih.govnih.gov | |

| Ullmann Condensation | Copper-catalyzed coupling of aryl halides with amines, alcohols, or thiols. | nih.gov | |

| Reductive Coupling of Nitroarenes | Direct coupling of a nitroarene with an aryl halide or boronic acid, where the nitro group is reduced in situ. | researchgate.netresearchgate.net | |

| One-Pot Diarylamine Formation | A cascade reaction involving a nitroarene and another coupling partner to form a diarylamine in a single step. | acs.org |

Exploration in Chemical Sensing Applications

The structural framework of 3-Methyl-N-(4-nitrophenyl)benzenamine, featuring both hydrogen bond-donating (-NH-) and electron-withdrawing (nitrophenyl) groups, makes it an interesting candidate for development as a chemical sensor. Specifically, such molecules can act as colorimetric chemosensors for anions.

A study on the related compound, methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, demonstrated its function as a colorimetric sensor. researchgate.netresearchgate.net This molecule contains -OH and -NH groups as anion binding sites and a nitrophenyl moiety as the signaling unit. researchgate.netresearchgate.net It exhibited a distinct, naked-eye detectable color change from colorless to yellow upon binding with specific anions like dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (B1210297) (AcO⁻), while showing no response to others like sulfate (B86663) or nitrate. researchgate.netresearchgate.net The interaction is driven by hydrogen bonding between the sensor's acidic protons and the basic anion, which perturbs the electronic structure of the nitrophenyl signaling unit, causing a change in its absorption spectrum. researchgate.net

Given these findings, 3-Methyl-N-(4-nitrophenyl)benzenamine could potentially function in a similar manner. The secondary amine proton is a potential hydrogen bond donor, and the nitrophenyl group can act as the chromogenic reporter. Its interaction with anions could be investigated using UV-Vis absorption spectroscopy to detect characteristic spectral shifts. Furthermore, the field of fluorescence sensing for nitroaromatic compounds is also well-developed, suggesting that derivatives of this molecule could be explored as fluorophores. nist.gov

Antioxidant Properties and Radical Trapping Mechanisms

Diarylamines are a well-known class of antioxidants used in various industrial applications, particularly as stabilizers in lubricating oils and polymers. Their mechanism of action typically involves the donation of the hydrogen atom from the N-H group to trap radical species (e.g., peroxy radicals), thereby terminating oxidative chain reactions. The resulting diarylaminyl radical is stabilized by resonance over the two aromatic rings, which makes the initial hydrogen donation more favorable.

While specific antioxidant studies on 3-Methyl-N-(4-nitrophenyl)benzenamine are not available, research on other nitrophenyl-containing heterocyclic compounds has demonstrated significant antioxidant activity. researchgate.netresearchgate.net For instance, certain newly synthesized tetrahydroisoquinolines bearing a nitrophenyl group were evaluated for their DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and showed potent antioxidant effects, in some cases comparable to the standard antioxidant, vitamin C. researchgate.netresearchgate.net

The antioxidant potential of 3-Methyl-N-(4-nitrophenyl)benzenamine would be influenced by a balance of electronic effects:

Donating Effect: The methyl group on one ring and the nitrogen bridge donate electron density, which can help stabilize the radical formed after hydrogen donation.

Withdrawing Effect: The strong electron-withdrawing nitro group on the other ring would destabilize the aminyl radical, potentially reducing its antioxidant capacity compared to unsubstituted or electron-rich diarylamines.

This electronic push-pull system makes its antioxidant profile an interesting subject for investigation. The table below summarizes the antioxidant activity of some related nitrophenyl-containing compounds.

| Compound Class | Antioxidant Activity Finding | Method | Source |

| Tetrahydroisoquinolines with Nitrophenyl Groups | Showed potent, dose-dependent DPPH radical scavenging activity. | DPPH Assay | researchgate.netresearchgate.net |

| Substituted p-Phenylenediamines (PPDs) | Widely used as antioxidants in rubber; their transformation products (quinones) are found in the environment. | Environmental Analysis | nih.gov |

Further research would be required to quantify the radical trapping ability of 3-Methyl-N-(4-nitrophenyl)benzenamine and elucidate the precise mechanism, including the stability of the resulting radical intermediate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.